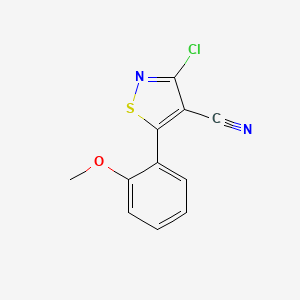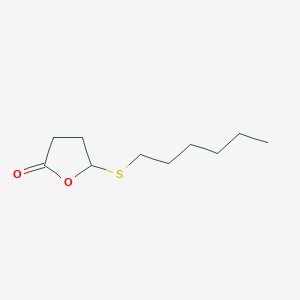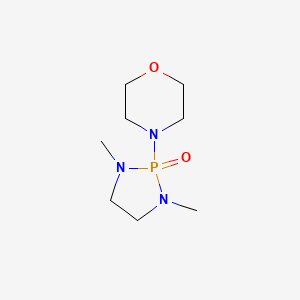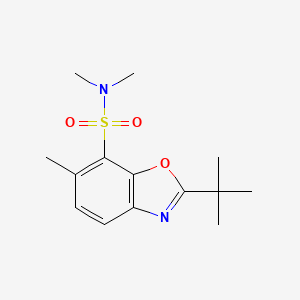
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- is a chemical compound belonging to the isothiazole family Isothiazoles are known for their wide range of biological activities and industrial applications
Preparation Methods
The synthesis of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroisothiazole-5-carbonitrile with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as acetonitrile at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antiviral and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- can be compared with other isothiazole derivatives, such as:
- 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile
- 3,5-Dichloroisothiazole-4-carbonitrile
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of the 2-methoxyphenyl group in 4-Isothiazolecarbonitrile, 3-chloro-5-(2-methoxyphenyl)- imparts unique properties, making it distinct from its analogs .
Properties
CAS No. |
647016-59-9 |
|---|---|
Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2OS/c1-15-9-5-3-2-4-7(9)10-8(6-13)11(12)14-16-10/h2-5H,1H3 |
InChI Key |
ZUQDPDFADNOSIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)


![1,1'-(1,3-Phenylene)bis{3-[4-(dodecyloxy)phenyl]propane-1,3-dione}](/img/structure/B15169603.png)


![2-[(4H-1,2,4-Triazol-4-yl)amino]cyclohepta-2,4,6-trien-1-one](/img/structure/B15169614.png)



![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyridine](/img/structure/B15169636.png)
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
